molecular formula C13H12FNO B11951204 4-[(4-Fluoroanilino)methyl]phenol CAS No. 198879-39-9

4-[(4-Fluoroanilino)methyl]phenol

Cat. No.: B11951204
CAS No.: 198879-39-9
M. Wt: 217.24 g/mol
InChI Key: BVQJXQSQRXOCIT-UHFFFAOYSA-N
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Description

4-[(4-Fluoroanilino)methyl]phenol is an organic compound with the molecular formula C13H12FNO. It is a derivative of phenol and aniline, where a fluorine atom is substituted on the aniline ring. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoroanilino)methyl]phenol typically involves the reaction of 4-fluoroaniline with formaldehyde and phenol under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the amine group of 4-fluoroaniline reacts with formaldehyde to form an iminium ion, which then reacts with phenol to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoroanilino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(4-Fluoroanilino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

CAS No.

198879-39-9

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

4-[(4-fluoroanilino)methyl]phenol

InChI

InChI=1S/C13H12FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-8,15-16H,9H2

InChI Key

BVQJXQSQRXOCIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)F)O

Origin of Product

United States

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